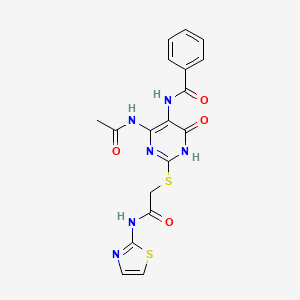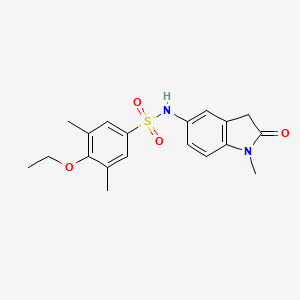![molecular formula C15H21N5O3 B2784307 6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 869344-87-6](/img/structure/B2784307.png)
6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives are synthesized using various methods. For instance, indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions, resulted in imidazol .Molecular Structure Analysis
Imidazole has a unique chemical complexity despite being small. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For example, a reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields in the absence of metals, catalysts, and bases .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Acetals of Lactams and Amides of Acids : Research has explored the synthesis of derivatives related to 6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, focusing on 7,8-polymethylenepurine derivatives. These compounds are precursors for a range of substances with potential antiviral and antihypertensive activities. The study utilized condensation reactions to produce these derivatives, demonstrating the chemical's versatility in synthesizing biologically active molecules (Nilov et al., 1995).
Precursors for Purine Analogs
Synthesis of Disubstituted 1-Benzylimidazoles : Research on synthesizing 4- and 5-disubstituted 1-benzylimidazoles as important precursors for purine analogs highlights another aspect of scientific application. This research outlines methods for creating complex molecules that serve as building blocks for further chemical synthesis, potentially leading to new therapeutic agents (Alves, Proença, & Booth, 1994).
Novel Enaminopurines Synthesis
Novel 6-Enaminopurines : Another study focused on synthesizing novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, utilizing different approaches to achieve these derivatives. Such compounds have potential applications in medicinal chemistry and drug development, showcasing the chemical's role in innovative synthetic strategies (Carvalho et al., 2004).
Multi-Component Synthesis
Benzo[g]imidazo[1,2-a]quinolinedione Derivatives : The multi-component synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives from the chemical showcases its utility in forming fused polycyclic structures. These structures are related to bioactive heterocycles, indicating potential applications in developing pharmacologically active compounds (Bayat, Hosseini, & Notash, 2016).
Safety and Hazards
Direcciones Futuras
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
6-(3-ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-5-23-8-6-7-19-10(2)9-20-11-12(16-14(19)20)17(3)15(22)18(4)13(11)21/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVPQVQTHGKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)
![3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2784227.png)





![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)

![6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2784242.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784245.png)
